molecular formula C9H16Cl2N4O2 B13541929 ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride

ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride

Cat. No.: B13541929
M. Wt: 283.15 g/mol
InChI Key: MPRRLBHHRFKHIA-UHFFFAOYSA-N
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Description

Ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride: is a synthetic compound with an intriguing molecular structure. Let’s break it down:

    Ethyl group (C2H5): The ethyl group is attached to the azetidine ring, providing a hydrophobic moiety.

    Azetidine ring: A four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom. It imparts rigidity to the molecule.

    1H-1,2,4-triazole: A five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. Triazoles are known for their diverse biological activities.

    Acetate group (CH3COO-): The acetate group contributes to the overall charge and reactivity of the compound.

    Dihydrochloride: The compound exists as a dihydrochloride salt, enhancing its solubility and stability.

Preparation Methods

The synthetic route to ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride involves several steps:

    Formation of 1-amino-3-nitro-1H-1,2,4-triazole: Start by reacting 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide using dibromisocyanuric acid as a catalyst. This yields an aminofurazan intermediate.

    Transformation of the amino group: Modify the amino group to synthesize nitro, azo, and methylene dinitramine substituted furazans.

    Hydrochlorination: Convert the final product into its dihydrochloride salt form.

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield amines, while substitution can lead to various derivatives.

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and potential as a building block for novel compounds.

    Biology: Explore its interactions with biological macromolecules (enzymes, receptors) and its potential as a drug candidate.

    Medicine: Assess its pharmacological properties, toxicity, and therapeutic applications.

    Industry: Consider its use in materials science, catalysis, or as a precursor for other compounds.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.

    Pathways: Investigate signaling pathways influenced by its binding or activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H16Cl2N4O2

Molecular Weight

283.15 g/mol

IUPAC Name

ethyl 2-[3-(1,2,4-triazol-1-yl)azetidin-3-yl]acetate;dihydrochloride

InChI

InChI=1S/C9H14N4O2.2ClH/c1-2-15-8(14)3-9(4-10-5-9)13-7-11-6-12-13;;/h6-7,10H,2-5H2,1H3;2*1H

InChI Key

MPRRLBHHRFKHIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CNC1)N2C=NC=N2.Cl.Cl

Origin of Product

United States

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